molecular formula C16H18N4O4 B2694120 methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate CAS No. 863448-29-7

methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2694120
CAS No.: 863448-29-7
M. Wt: 330.344
InChI Key: NNSNUJLQENWZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked via a methyl group to a furan-2-carboxylate moiety. The tert-butyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidine ring is a sterically bulky group that likely enhances metabolic stability and solubility, while the methyl ester on the furan ring may influence bioavailability and reactivity. This compound is structurally analogous to inhibitors of mycobacterial iron acquisition pathways (e.g., MbtI enzyme) and kinase-targeting therapeutics, as suggested by related derivatives in the literature .

Properties

IUPAC Name

methyl 5-[(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-16(2,3)20-13-11(7-18-20)14(21)19(9-17-13)8-10-5-6-12(24-10)15(22)23-4/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSNUJLQENWZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the pyrazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Target Compound vs. Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate

The target compound differs from methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate () in its substitution pattern. While the latter features a 2-fluoro-4-nitrophenyl group directly attached to the furan ring, the former replaces this with a pyrazolo[3,4-d]pyrimidinone-tert-butyl system. In contrast, the tert-butyl group in the target compound may reduce crystallinity but improve solubility in nonpolar environments .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Biological Target
Target Compound Pyrazolo[3,4-d]pyrimidinone tert-butyl, furan-2-carboxylate MbtI (inferred)
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Furan-2-carboxylate 2-fluoro-4-nitrophenyl M. tuberculosis
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone tert-butyl, 4-fluoro-2-hydroxyphenyl Undisclosed

Physicochemical Properties

The tert-butyl group in the target compound likely improves solubility in organic solvents compared to the nitro-substituted phenyl derivative, which relies on π-π stacking for crystal stability . The methyl ester on the furan ring may also confer hydrolytic stability under physiological conditions, whereas carboxylic acid derivatives (e.g., 5-phenylfuran-2-carboxylic acids) require esterification for optimal cell penetration .

Table 2: Physicochemical Properties

Compound Solubility Crystallinity Stability
Target Compound Moderate (nonpolar) Likely low High (tert-butyl)
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Low (polar) High (SC-XRD) Moderate (nitro group)

Q & A

Q. Advanced Synthesis Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity of intermediates, as observed in analogous pyrazolo-pyrimidine syntheses .
  • Catalytic Systems : Introduce triethylamine or acetic anhydride to stabilize reactive intermediates and reduce side reactions .
  • Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction kinetics and thermal stability of sensitive intermediates .
  • Chromatographic Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step to assess purity and optimize reaction termination timing .

What advanced analytical methods are recommended to confirm the structural integrity and purity of this compound?

Q. Structural Characterization Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, focusing on furan carboxylate (δ ~3.8–4.0 ppm for methyl ester) and pyrazolo-pyrimidinone carbonyl signals (δ ~160–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ ~430–440 Da) and fragmentation patterns to validate the tert-butyl and furan moieties .
  • X-ray Crystallography : If crystalline, analyze single-crystal structures to resolve ambiguities in regiochemistry or stereochemistry .

How can computational chemistry aid in predicting biological target interactions for this compound?

Q. Computational Modeling Approaches :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase or enzyme targets (e.g., cyclin-dependent kinases), leveraging the pyrazolo-pyrimidinone core’s similarity to known inhibitors .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen-bond acceptors at the pyrimidinone oxygen) to prioritize structural modifications for enhanced activity .
  • ADMET Prediction : Apply tools like SwissADME to estimate bioavailability and metabolic stability, focusing on logP (target <3) and topological polar surface area (TPSA >80 Ų) .

What experimental designs are suitable for resolving contradictions in reported bioactivity data for pyrazolo-pyrimidine derivatives?

Q. Data Reconciliation Strategies :

  • Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability in IC50 measurements .
  • Purity Validation : Re-test compounds with ≥95% purity (via HPLC) to exclude confounding effects from impurities .
  • Structural Re-analysis : Re-examine NMR and MS data of discrepant batches to confirm correct regiochemistry (e.g., tert-butyl vs. phenyl substitution) .

How can regioselectivity challenges in modifying the pyrazolo-pyrimidinone core be addressed?

Q. Regioselective Functionalization :

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution toward the furan-methyl position .
  • Metal Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–H functionalization at the pyrimidinone 4-position .
  • Temperature Modulation : Lower reaction temperatures (−10°C to 0°C) to favor kinetic control in nitration or halogenation reactions .

What methodologies are effective for assessing the compound’s stability under varying storage conditions?

Q. Stability Protocol :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • Long-Term Storage : Store lyophilized samples at −20°C in amber vials with desiccants to prevent hydrolysis of the methyl ester or furan oxidation .
  • pH Stability Testing : Dissolve in buffered solutions (pH 3–9) and monitor decomposition rates using UV-Vis spectroscopy at λ ~260–280 nm .

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. SAR Design Framework :

  • Core Modifications : Synthesize analogs with varying substituents (e.g., isopropyl instead of tert-butyl) to evaluate steric effects on target binding .
  • Bioisosteric Replacement : Substitute the furan carboxylate with thiophene or pyrrole rings to assess electronic effects on potency .
  • Dose-Response Profiling : Test derivatives across a 10 nM–100 µM range in enzyme inhibition assays to calculate precise EC50/IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.